molecular formula C7H6BNO2 B1179326 Ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride CAS No. 1242864-18-1

Ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride

Cat. No.: B1179326
CAS No.: 1242864-18-1
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Description

Systematic IUPAC Nomenclature and Stereochemical Descriptors

The systematic IUPAC name for this compound is ethyl (1R,2S,3R,4S)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride (Fig. 1). The nomenclature follows these rules:

  • Bicyclic framework : The parent structure is bicyclo[2.2.1]hept-5-ene, indicating a seven-membered ring with bridging carbons at positions 1 and 4.
  • Substituents :
    • An ethyl ester group (-COOCH~2~CH~3~) at position 2.
    • An amino group (-NH~2~) at position 3.
  • Stereochemistry :
    • The exo configuration at C3 places the amino group on the convex face of the bicyclic system.
    • Absolute configurations at C1 (R), C2 (S), C3 (R), and C4 (S) are assigned using Cahn-Ingold-Prelog priorities.

Table 1: Key Nomenclature Features

Feature Description
Parent hydrocarbon Bicyclo[2.2.1]hept-5-ene
Substituents Ethoxycarbonyl (C2), amino (C3)
Stereochemical prefix (1R,2S,3R,4S)
Counterion Hydrochloride (Cl⁻)

Molecular Topology of the Norbornene Bicyclic Framework

The norbornene core (bicyclo[2.2.1]hept-5-ene) imposes significant steric strain (~20 kcal/mol), influencing reactivity and molecular geometry:

  • Bridgehead carbons : C1 and C4 form a methylene bridge, creating a rigid boat-like conformation.
  • Double bond : The endo-fused double bond (C5–C6) reduces symmetry, yielding two distinct faces:
    • exo face (convex, less sterically hindered).
    • endo face (concave, adjacent to the bridge).
  • Substituent orientation :
    • The ethyl ester at C2 adopts an exo orientation to minimize 1,3-diaxial interactions.
    • The amino group at C3 occupies an exo position, stabilized by hyperconjugation with the adjacent double bond.

Table 2: Structural Parameters of the Bicyclic Framework

Parameter Value/Description Source
Bond length (C1–C4) 1.54 Å
Dihedral angle (C2–C3) 112°
Ring strain energy 19.8 kcal/mol
Torsional barrier 8.3 kcal/mol (rotation about C2–C3 bond)

Protonation State and Counterion Interactions in the Hydrochloride Salt

The hydrochloride salt forms via protonation of the amino group by HCl, yielding a zwitterionic structure:

  • Protonation site : The lone pair on the amino nitrogen reacts with HCl, generating a -NH~3~⁺ moiety.
  • Ionic interactions : The chloride ion (Cl⁻) engages in:
    • Hydrogen bonding : N–H···Cl⁻ (2.1–2.3 Å).
    • Electrostatic stabilization : Charge separation reduces lattice energy by ~45 kcal/mol.
  • Solubility effects : Protonation increases aqueous solubility (>50 mg/mL) compared to the free base (<5 mg/mL).

Table 3: Free Base vs. Hydrochloride Salt Properties

Property Free Base Hydrochloride Salt
Melting point 88–90°C (decomposes) 129–132°C
Solubility in water Insoluble 62 mg/mL (25°C)
pK~a~ (amine) 9.2 ± 0.3 <2 (protonated form)
Crystal packing Van der Waals-dominated Ionic lattice

Properties

IUPAC Name

ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2.ClH/c1-2-13-10(12)8-6-3-4-7(5-6)9(8)11;/h3-4,6-9H,2,5,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBLUKJJZYDTALO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2CC(C1N)C=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

A widely cited method involves the reaction of 3-exo-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid with ethanol in the presence of thionyl chloride (SOCl₂). Key steps include:

  • Activation of the carboxylic acid : SOCl₂ converts the carboxylic acid to its acyl chloride intermediate at 0°C for 0.5 hours .

  • Esterification : The acyl chloride reacts with ethanol at room temperature (3 hours) and reflux (1 hour) to form the ethyl ester .

  • Hydrochloride salt formation : The free amine is treated with HCl to yield the final hydrochloride salt .

Reaction Conditions :

  • Temperature: 0°C → RT → reflux

  • Yield: 72%

  • Purity: ≥99% (confirmed by argentometry)

Critical Data :

ParameterValue
Molecular FormulaC₁₀H₁₆ClNO₂
Molecular Weight217.69 g/mol
Melting Point129–132°C
SolubilityWater, ethanol

This method is favored for scalability but requires careful handling of SOCl₂ due to its corrosive nature .

Diels-Alder Cyclization Followed by Nitro Reduction

An alternative route employs a Diels-Alder reaction between ethyl 2-nitroacetate and cyclopentadiene, followed by stereoselective reduction :

  • Diels-Alder reaction : Ethyl 2-nitroacetate reacts with cyclopentadiene and formaldehyde in acetic acid/THF at 50°C for 12 hours, yielding nitro-substituted bicyclic intermediates (88% yield) .

  • Nitro group reduction : The nitro group is reduced to an amine using H₂/Pd-C or NaCNBH₃/AcOH, followed by HCl treatment to form the hydrochloride salt .

Stereochemical Control :

  • The exo configuration is dictated by the bicyclic framework’s strain and reaction thermodynamics .

  • Diastereomeric ratios (dr) exceed 95:5 in optimized conditions .

Advantages :

  • High stereoselectivity

  • Avoids SOCl₂ usage

Iodolactonization and Reductive Amination

A multi-step approach from iodolactonized precursors involves:

  • Iodolactonization : N-Boc-protected bicyclic olefin undergoes iodolactonization with NIS, forming a tricyclic intermediate .

  • Reduction : Bu₃SnH reduces the iodine atom, yielding a lactone .

  • Amination and esterification : The lactone is opened with NaN₃, followed by esterification and HCl treatment .

Yield Data :

  • Iodolactonization: 81%

  • Overall yield: 36% after column chromatography

Limitations :

  • Lower overall yield due to multiple steps

  • Requires chromatographic purification

Comparative Analysis of Preparation Methods

Table 1: Method Comparison

MethodYieldKey ReagentsStereoselectivityScalability
Thionyl Chloride72% SOCl₂, EtOHModerateHigh
Diels-Alder/Reduction88% Nitroacetate, H₂/PdHighModerate
Iodolactonization36% NIS, Bu₃SnHHighLow

Key Findings :

  • The thionyl chloride method is optimal for industrial-scale synthesis despite moderate stereoselectivity .

  • Diels-Alder routes offer superior dr but require nitro-group handling .

  • Iodolactonization is limited to niche applications due to complex steps .

Structural and Purity Characterization

Analytical Techniques :

  • IR Spectroscopy : Authentic spectra confirm the ester (C=O at 1720 cm⁻¹) and ammonium (NH₃⁺ at 2800–3000 cm⁻¹) groups .

  • ¹H NMR : Key signals include δ 1.14 ppm (CH₃ of ethyl), δ 3.38 ppm (C3-H), and δ 6.08 ppm (olefinic H) .

  • X-ray Crystallography : Confirms exo configuration of amine and ester groups (CCDC deposition: 71528337) .

Purity Standards :

  • ≥98.5% by argentometric titration

  • HPLC purity >99% (C18 column, MeOH/H₂O)

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used for reduction reactions.

    Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Synthetic Organic Chemistry

Ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride serves as a valuable building block in the synthesis of complex organic molecules. Its rigid bicyclic structure allows for unique reactivity patterns that can be exploited in various synthetic pathways.

Key Reactions :

  • Diels-Alder Reaction : This compound can be synthesized via a Diels-Alder cycloaddition, which is pivotal in constructing bicyclic frameworks.
Reaction TypeDescription
Diels-AlderA [4+2] cycloaddition involving cyclopentadiene and ethyl acrylate to form the bicyclic intermediate.
AminationIntroduction of the amino group through amination reactions under basic conditions.

Biological Activities

Research has indicated potential biological activities of this compound, including antimicrobial and antiviral properties.

Case Study Example :
A study explored its effectiveness against various microbial strains, highlighting its potential as an antimicrobial agent due to its ability to disrupt cellular processes in bacteria.

Medicinal Chemistry

In medicinal chemistry, this compound is investigated as a lead candidate in drug discovery programs targeting various diseases.

Mechanism of Action :
The compound's bicyclic structure may enhance binding affinity to biological targets such as enzymes or receptors, which is crucial for drug efficacy.

Applications in Drug Development :
It has been evaluated for potential use in therapies targeting cancer and infectious diseases due to its unique structural characteristics that facilitate interaction with biological macromolecules.

Industrial Applications

This compound is also utilized in the synthesis of specialty chemicals and materials with distinct properties.

Industry ApplicationDescription
Specialty ChemicalsUsed in producing fine chemicals that require precise structural features for performance.
Material ScienceExplored for applications in developing new materials with enhanced mechanical or chemical properties.

Mechanism of Action

The mechanism of action of ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biological pathways and processes. The exact pathways depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bicyclo[2.2.2]octene Derivatives

Ethyl 3-Aminobicyclo[2.2.2]oct-5-ene-2-carboxylate Hydrochloride
  • Molecular Formula: C₁₁H₁₈ClNO₂
  • Molecular Weight : 231.74 g/mol
  • Melting Point : 178–220°C (enantiomer-dependent)
  • Key Differences: The bicyclo[2.2.2]octene system introduces reduced ring strain compared to the norbornene framework, altering reactivity in hydrogenation and cycloaddition reactions . Higher molecular weight and melting point suggest enhanced crystallinity due to the larger ring system .
Hydrogenated Derivative: Ethyl 3-Aminobicyclo[2.2.2]octane-2-carboxylate Hydrochloride
  • Molecular Formula: C₁₁H₂₀ClNO₂
  • Molecular Weight : 233.74 g/mol
  • Physical State : Oil (vs. crystalline form of unsaturated counterpart)
  • Relevance : Saturation of the double bond reduces rigidity, impacting binding affinity in biological systems .

Methyl Ester Analogues

Methyl 3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylate Hydrochloride
  • Molecular Formula: C₉H₁₄ClNO₂
  • Molecular Weight : 203.67 g/mol
  • Melting Point: Not reported (typically lower than ethyl esters due to reduced lipophilicity).
  • Key Differences :
    • The methyl ester group decreases molecular weight and may reduce solubility in organic solvents compared to the ethyl ester .
    • Shorter alkyl chain could influence metabolic stability in drug design .

Carboxylic Acid Derivatives

(1S,2S,3R,4R)-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Hydrochloride
  • Molecular Formula: C₈H₁₂ClNO₂
  • Molecular Weight : 189.64 g/mol
  • Relevance : The free carboxylic acid form is less lipophilic than ester derivatives, favoring aqueous solubility but limiting membrane permeability .

Stereoisomers and Enantiomers

  • (1R,2R,3S,4S)-Enantiomer: CAS Number: 677757-34-5 Properties: Mirror-image stereochemistry results in opposite optical activity (e.g., αD = –31.5 vs. +47.9 for norbornene derivatives) .
  • Enantiomeric Excess (ee) : >98% in synthesized batches, critical for chiral drug intermediates .

Data Tables

Table 1. Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility CAS Number
This compound C₁₀H₁₆ClNO₂ 217.69 129–132 Water, EtOH 95630-74-3
Ethyl 3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate hydrochloride C₁₁H₁₈ClNO₂ 231.74 178–220 EtOH 1626394-43-1
Mthis compound C₉H₁₄ClNO₂ 203.67 N/A N/A 1379290-58-0
(1S,2S,3R,4R)-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride C₈H₁₂ClNO₂ 189.64 N/A Water 677757-33-4

Biological Activity

Ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride, also known as Ethyl 3-exo-aminobicyclo[2.2.1]hept-5-ene-2-exo-carboxylate hydrochloride, is a bicyclic compound that has garnered attention for its biological activity, particularly in the context of amino acid transport and potential therapeutic applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

PropertyValue
Chemical Formula C10H16ClNO2
Molecular Weight 217.69 g/mol
CAS Number 104770-18-5
IUPAC Name Ethyl (1S,2S,3R,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate; hydrochloride
PubChem CID 71528337

This compound functions primarily as an inhibitor of specific amino acid transport systems. Research indicates that it selectively inhibits the Na+-independent transport system L in various cell lines, including Ehrlich ascites tumor cells and rat hepatoma cells (HTC) . This inhibition is significant because it alters the uptake of essential amino acids and can affect cellular metabolism and growth.

Inhibition of Amino Acid Transport

Studies have shown that this compound can effectively inhibit the uptake of neutral amino acids in cell lines, which may have implications for cancer treatment by limiting the availability of these nutrients to rapidly proliferating tumor cells . The presence of an additional methylene group in the bicyclic structure enhances its reactivity compared to analogs lacking this feature.

Case Studies

Research Findings

Recent investigations into similar bicyclic compounds have highlighted their potential as scaffolds for drug development:

  • Antiviral Activity : Derivatives of bicyclic structures have been explored for their antiviral properties, indicating a broader biological relevance beyond amino acid transport inhibition .
  • Peptide Synthesis : The unique structural features of Ethyl 3-aminobicyclo[2.2.1]hept-5-ene derivatives make them suitable candidates for incorporation into peptide synthesis, potentially leading to novel therapeutic agents .

Q & A

Basic Questions

Q. What are the key physical and chemical properties of ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride, and how do they influence experimental handling?

  • Answer: The compound is a white-to-beige crystalline powder with a melting point of 129–132°C and solubility in water and ethanol . Its hygroscopic nature necessitates storage in a desiccator under inert gas. The high purity (≥99%) and defined solubility profile are critical for reproducible reactions, particularly in aqueous or polar organic solvent systems. Infrared (IR) spectroscopy confirms the presence of amine (-NH) and ester (-COO-) functional groups, which are reactive sites for derivatization .

Q. What synthetic routes are commonly employed to prepare this bicyclic compound?

  • Answer: Synthesis typically involves catalytic hydrogenation of a precursor bicyclo[2.2.1]heptene derivative, followed by esterification and hydrochloride salt formation. For example, di-tert-butyl dicarbonate (Boc) protection of the amine group in THF with triethylamine (Et3_3N) as a base is a critical step to prevent side reactions during esterification . Post-synthesis purification via crystallization ensures high yields (e.g., 77% for stereoisomerically pure forms) .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Answer: Key methods include:

  • 1H NMR : Peaks at δ 1.2–1.4 ppm (ethyl ester -CH3_3), δ 3.5–4.0 ppm (bicyclic protons), and δ 5.5–6.0 ppm (olefinic protons) confirm the bicyclic framework .
  • IR Spectroscopy : Absorbance at ~3300 cm1^{-1} (N-H stretch) and ~1700 cm1^{-1} (ester C=O) validate functional groups .
  • Melting Point Analysis : Sharp melting within 129–132°C indicates purity .

Advanced Research Questions

Q. How do stereochemical variations (exo vs. endo configurations) impact the compound’s reactivity and biological activity?

  • Answer: The exo configuration of the amine and ester groups (as in the Thermo Scientific product) enhances steric accessibility, favoring nucleophilic reactions at the amine site. In contrast, endo configurations (e.g., CAS 95630-74-3) may hinder reactivity due to bicyclic ring strain . Computational studies (e.g., B3LYP/6-31G(d)) can predict regioselectivity in cycloaddition reactions, which is vital for designing derivatives with tailored bioactivity .

Q. What methodological challenges arise in optimizing catalytic conditions for functionalizing the bicyclic core?

  • Answer: Key challenges include:

  • Catalyst Selection : Palladium on carbon (Pd/C) is effective for hydrogenation but may require precise temperature control (e.g., 0°C to room temperature) to avoid over-reduction of the olefin .
  • Solvent Effects : Polar aprotic solvents (e.g., THF) stabilize intermediates during Boc protection, while ethanol is preferred for recrystallization .
  • Stereochemical Control : Chiral HPLC (e.g., Chiral Pak IA column) resolves diastereomers, ensuring enantiopurity for pharmacological studies .

Q. How can researchers reconcile discrepancies in solubility data across studies?

  • Answer: Discrepancies may arise from:

  • Polymorphism : Different crystalline forms (e.g., hydrates vs. anhydrous) alter solubility. X-ray diffraction (XRD) identifies polymorphic variations .
  • pH-Dependent Solubility : The hydrochloride salt’s solubility in water (~100 mg/mL) decreases in buffered solutions (pH > 7), requiring adjustment with co-solvents like DMSO for biological assays .

Q. What strategies are employed to study the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Answer: Advanced approaches include:

  • Surface Plasmon Resonance (SPR) : Immobilization of the compound on gold arrays (e.g., TFGAs) quantifies binding kinetics with proteins like interleukins .
  • Molecular Docking : Simulations using software like AutoDock Vina predict binding affinities to targets such as MMP3 or IL-6 receptors, guided by the bicyclic core’s rigidity .

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